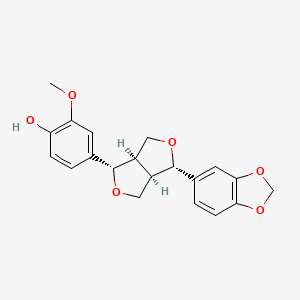

Piperitol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRCRCPHNUJAS-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52151-92-5 | |

| Record name | Sesamin monocatechol 3-methylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMIN MONOCATECHOL 3-METHYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Piperitol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of piperitol enantiomers, detailing their distribution in various plant species. It further outlines detailed experimental protocols for the isolation, separation, and characterization of these chiral molecules, crucial for research, and drug development.

Natural Occurrence of this compound Enantiomers

This compound, a monoterpenoid alcohol, exists as a pair of enantiomers, (+)-piperitol and (-)-piperitol. The distribution and enantiomeric excess (e.e.) of these isomers vary significantly across different plant species and even within different chemotypes of the same species. The essential oils extracted from these plants are the primary sources of this compound.

Table 1: Quantitative Data on the Natural Occurrence of this compound Enantiomers

| Plant Species | Chemotype/Variety | Plant Part | This compound Content (% of Essential Oil) | Enantiomeric Ratio/Excess (%) | Reference(s) |

| Eucalyptus dives | Piperitone type | Leaves and twigs | 40-50% (as piperitone) | Not specified | [1] |

| Mentha species | Varies | Leaves | Varies | Not specified | [2][3] |

| Piper species | Varies | Varies | Varies | Not specified |

Note: Direct quantitative data on the enantiomeric distribution of this compound is limited in publicly available literature. The table reflects the presence of this compound or its direct precursor, piperitone, in notable plant sources. Further chiral analysis is required to determine the precise enantiomeric ratios.

Eucalyptus dives, particularly the piperitone chemotype, is a significant source of piperitone, the ketone precursor to this compound.[1] The essential oil from the leaves and twigs of this tree can contain 40-50% piperitone. While the enantiomeric composition of the resulting this compound is not always detailed, this plant represents a key starting point for obtaining this compound-rich oil.

Various species of the Mentha genus are also known to produce this compound, often as a minor component of their essential oils.[2][3] The complex chemical profile of mint oils necessitates careful analytical techniques to quantify the this compound enantiomers.

Isolation and Separation of this compound Enantiomers: Experimental Protocols

The isolation and separation of this compound enantiomers from their natural sources is a multi-step process involving extraction of the essential oil followed by chromatographic separation of the target compounds.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[4][5][6] This technique is suitable for volatile compounds like this compound that are immiscible with water.

Protocol for Steam Distillation:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, twigs) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, typically consisting of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a receiving flask (e.g., a separatory funnel).

-

Distillation Process:

-

The plant material is placed in the biomass flask and covered with water.

-

Water in the boiling flask is heated to generate steam, which is then passed through the plant material.

-

The steam and volatile oils are carried over to the condenser.

-

The condensate, a mixture of water and essential oil, is collected in the receiving flask.

-

-

Separation of Essential Oil: The essential oil, being less dense and immiscible with water, will form a separate layer. This layer can be separated from the aqueous phase using a separatory funnel.

-

Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

Analytical Enantioseparation by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the gold standard for the analytical separation and quantification of volatile enantiomers like this compound in essential oils.[7][8]

Protocol for Chiral GC-MS Analysis:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer is used.

-

Chiral Column: A cyclodextrin-based chiral stationary phase (e.g., β-cyclodextrin or γ-cyclodextrin derivatives) is commonly employed.

-

Injector: A split/splitless injector is used, with a typical split ratio of 100:1.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

GC-MS Parameters (Example):

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 2-4°C/minute.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 40-350 amu.

-

-

Data Analysis: The enantiomers are identified based on their retention times and mass spectra. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers.

Preparative Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

For the isolation of larger quantities of pure enantiomers for further research or drug development, preparative chiral HPLC is the method of choice.[9][10][11]

Protocol for Preparative Chiral HPLC:

-

Sample Preparation: The essential oil may be fractionated using techniques like fractional distillation to enrich the this compound content before HPLC. The enriched fraction is then dissolved in the mobile phase.

-

Instrumentation: A preparative HPLC system equipped with a chiral column, a UV detector, and a fraction collector is used.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

-

-

HPLC Parameters (Example):

-

Column: Chiralpak AD-H or similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for the best separation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., ~210 nm).

-

-

Fraction Collection: The eluent corresponding to each separated enantiomer peak is collected using a fraction collector.

-

Solvent Removal: The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the pure enantiomers.

Determination of Absolute Configuration

The absolute configuration of the isolated this compound enantiomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA).

Protocol for Absolute Configuration Determination by NMR:

-

Sample Preparation: A solution of the purified this compound enantiomer is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

-

NMR Analysis: 1H NMR spectra are acquired for the this compound enantiomer alone and in the presence of the CSA.

-

Data Interpretation: The CSA will form diastereomeric complexes with the enantiomers, leading to different chemical shifts for specific protons in the 1H NMR spectrum. By comparing the induced chemical shift differences with established models for the CSA, the absolute configuration (R or S) of the this compound enantiomer can be determined.

Conclusion

This guide has provided a detailed overview of the natural sources of this compound enantiomers and comprehensive protocols for their isolation and characterization. While Eucalyptus dives and various Mentha species are promising sources, further quantitative analysis is needed to fully map the enantiomeric distribution of this compound in nature. The detailed experimental workflows for steam distillation, chiral GC-MS, preparative chiral HPLC, and NMR-based configuration determination provide a solid foundation for researchers and drug development professionals working with these important chiral molecules.

References

- 1. csiro.au [csiro.au]

- 2. Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.muohio.edu [chemistry.muohio.edu]

- 5. quora.com [quora.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. pdf2.chromtech.net.au [pdf2.chromtech.net.au]

- 8. scispec.co.th [scispec.co.th]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Piperitol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperitol, a naturally occurring monoterpenoid, has garnered interest in the scientific community for its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a focus on the monoterpenoid p-menth-1-en-3-ol. It addresses the existing ambiguity with a lignan of the same name and offers a detailed exploration of the stereoisomers of the monoterpenoid, including their nomenclature, physicochemical properties, and analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction: Unraveling the Identity of this compound

The name "this compound" has been associated with two distinct chemical entities, leading to potential confusion in scientific literature. It is imperative to distinguish between these two compounds:

-

Lignan this compound (C₂₀H₂₀O₆): A complex furofuran lignan with the systematic IUPAC name 4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol.[1] This compound is a biosynthetic precursor to (+)-sesamin.[1]

-

Monoterpenoid this compound (C₁₀H₁₈O): A more commonly referenced compound, also known as p-menth-1-en-3-ol.[2][3][4] This monocyclic monoterpenoid alcohol is the primary focus of this guide.[5] It is a constituent of various essential oils and exhibits notable biological activities.

This guide will henceforth focus exclusively on the monoterpenoid this compound, providing in-depth information on its structure and stereochemistry.

Chemical Structure and Stereochemistry of p-Menth-1-en-3-ol

The systematic IUPAC name for the monoterpenoid this compound is 3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol, and it belongs to the class of p-menthane monoterpenoids.[5][6] The structure contains two stereocenters at carbons 3 and 6, giving rise to four possible stereoisomers, which exist as two diastereomeric pairs of enantiomers. These are commonly distinguished by the relative orientation of the hydroxyl and isopropyl groups as cis or trans.

Stereoisomers and Absolute Configuration

The four stereoisomers of p-menth-1-en-3-ol are:

-

(+)-cis-Piperitol: (3R, 6S)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol

-

(-)-cis-Piperitol: (3S, 6R)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol

-

(+)-trans-Piperitol: (3R, 6R)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol

-

(-)-trans-Piperitol: (3S, 6S)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol

The cis and trans nomenclature refers to the relative stereochemistry of the hydroxyl and isopropyl groups. In the cis isomers, these two groups are on the same side of the cyclohexane ring, while in the trans isomers, they are on opposite sides. The (+) and (-) designations refer to the direction of rotation of plane-polarized light (dextrorotatory and levorotatory, respectively). The absolute configuration at each stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).[7]

Diagram 1: Stereoisomers of p-Menth-1-en-3-ol

Caption: Relationship between the stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of the this compound stereoisomers can vary. The following tables summarize the available quantitative data.

Table 1: General Physicochemical Properties of p-Menth-1-en-3-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [4] |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 20.2 Ų | [4] |

Table 2: Physicochemical Properties of this compound Stereoisomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| cis-Isomers | |||

| (+)-cis-Piperitol | - | - | +24.6° (c=2 in benzene) |

| (-)-cis-Piperitol | 36 | - | -24.6° (c=2 in benzene)[1] |

| (±)-cis-Piperitol (racemic) | 28 | - | 0° |

| trans-Isomers | |||

| (+)-trans-Piperitol | - | - | +28° (c=2 in benzene)[1] |

| (-)-trans-Piperitol | - | - | -28° (c=2 in benzene) |

| (±)-trans-Piperitol (racemic) | - | 57 | 0° |

Note: Data for all isomers is not consistently available in the literature. The provided values are based on the most reliable sources found.

Experimental Protocols

Isolation and Synthesis

Isolation from Natural Sources: this compound is a component of various essential oils and can be isolated through fractional distillation. The specific enantiomeric form and diastereomeric ratio will depend on the plant source.

Synthesis: Racemic this compound can be synthesized by the reduction of racemic piperitone using reagents such as lithium aluminum hydride or aluminum isopropoxide.[1] The separation of the resulting cis and trans isomers can be achieved by chromatographic methods. Stereoselective synthesis of specific isomers often involves more complex multi-step procedures, potentially utilizing chiral auxiliaries or catalysts.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures like essential oils.

-

Sample Preparation: Essential oils are typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[8] The sample should be free of particulate matter.[8]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Injector Temperature: 230-250°C.[9]

-

Oven Temperature Program: A temperature gradient is employed to separate components based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C at a rate of 10°C/min.[9]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

-

Chiral Gas Chromatography: To separate and quantify the individual enantiomers of this compound, a chiral GC column is necessary.

-

Chiral Stationary Phases: Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are commonly used as chiral selectors in the stationary phase.[10]

-

Method Development: Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation of the enantiomers.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound isomers.

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the vinyl proton, the proton on the carbon bearing the hydroxyl group, the isopropyl group protons, and the methyl group protons. The coupling constants between adjacent protons can help determine the relative stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbons in the cyclohexene ring are particularly informative for distinguishing between isomers.

-

2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY can be used to definitively assign all proton and carbon signals and to confirm the stereochemical relationships between protons in the molecule.

Biological Activity and Potential Applications

This compound has been reported to exhibit a range of biological activities, making it a molecule of interest for drug development.

-

Antimicrobial Activity: trans-Piperitol has demonstrated antimicrobial activity against various pathogens.[11] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and depolarization.[11][12][13]

-

Cytotoxic Activity: Studies have shown that essential oils containing this compound exhibit cytotoxic effects against certain cancer cell lines.[11]

The diverse biological activities of this compound suggest its potential for development as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.

Diagram 2: Proposed Antimicrobial Mechanism of this compound

Caption: A simplified workflow of this compound's antimicrobial action.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of the monoterpenoid this compound (p-menth-1-en-3-ol). By clarifying the ambiguity with the lignan of the same name and presenting a systematic overview of the stereoisomers, their properties, and analytical protocols, this document serves as a valuable resource for the scientific community. The elucidation of the distinct properties and biological activities of each stereoisomer is a promising area for future research, with potential applications in the development of novel therapeutic agents.

References

- 1. This compound | C20H20O6 | CID 10247670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. p-Menth-1-en-3-ol | C10H18O | CID 10282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035838) [hmdb.ca]

- 6. cis-Piperitol | C10H18O | CID 85567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. uoguelph.ca [uoguelph.ca]

- 9. cmbr-journal.com [cmbr-journal.com]

- 10. lcms.cz [lcms.cz]

- 11. Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to Piperitol: A Monoterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitol, a naturally occurring monoterpenoid alcohol, has garnered significant scientific interest due to its diverse biological activities, including notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods for its synthesis and isolation, and a detailed exploration of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its therapeutic potential.

Chemical Identification and Properties

This compound is a cyclic monoterpenoid. It is crucial to distinguish it from other compounds that may be erroneously associated with the same name or CAS number in some databases. The correct chemical identifiers for the monoterpenoid this compound are provided in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 491-04-3 | [1][2] |

| Molecular Formula | C10H18O | [1][2] |

| Molecular Weight | 154.25 g/mol | [2] |

| IUPAC Name | 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol | |

| Synonyms | p-Menth-1-en-3-ol, 3-Carvomenthenol | [1] |

| Appearance | Colorless liquid or crystalline solid | |

| Odor | Minty, herbaceous |

Note: There is a potential for confusion with a lignan (4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol) which has been incorrectly assigned the CAS number 491-04-3 in some databases and has a molecular formula of C20H20O6. This guide focuses exclusively on the monoterpenoid this compound (C10H18O).

Experimental Protocols

Synthesis of this compound from Piperitone

This compound can be synthesized by the reduction of its corresponding ketone, piperitone. A general method for this transformation is outlined below.

Protocol 2.1.1: Reduction of Piperitone to this compound

Materials:

-

Piperitone

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous ethanol or methanol

-

Diethyl ether or dichloromethane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve piperitone in anhydrous ethanol or methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (or a solution of LiAlH4 in an appropriate solvent) to the cooled solution with stirring.

-

Monitor the reaction progress by TLC until the piperitone is consumed.

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Isolation and Purification of this compound from Natural Sources

This compound is a constituent of the essential oils of several plants, notably from the Eucalyptus species, such as Eucalyptus radiata.

Protocol 2.2.1: Extraction of Essential Oil by Hydrodistillation

-

Fresh or dried plant material (e.g., leaves of Eucalyptus radiata) is placed in a distillation apparatus with water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.

-

The essential oil, being immiscible with water, is separated from the aqueous distillate.

Protocol 2.2.2: Isolation of this compound by Column Chromatography

-

The crude essential oil is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the components.

-

Fractions are collected and analyzed by TLC or GC-MS to identify those containing this compound.

-

Fractions rich in this compound are combined and concentrated to yield the purified compound.

Protocol 2.2.3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

A solution of the essential oil in a suitable solvent (e.g., hexane) is prepared.

-

The solution is injected into a GC-MS system equipped with an appropriate capillary column (e.g., HP-5MS).

-

The oven temperature is programmed to increase gradually to separate the components based on their boiling points and polarity.

-

The mass spectrometer is used to identify the components based on their mass spectra, which can be compared to a library of known compounds.

-

The relative percentage of this compound in the essential oil can be determined by integrating the peak area.

Biological Activities and Mechanisms of Action

Antioxidant Activity

This compound has demonstrated significant antioxidant properties by scavenging free radicals.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Method | IC50 Value / % Inhibition | Reference(s) |

| DPPH Radical Scavenging | Spectrophotometric assay measuring the discoloration of DPPH radical. | Data not yet available for pure this compound. Extracts containing this compound show activity. | |

| Superoxide Radical Scavenging | Enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., PMS-NADH) generation of superoxide radicals, detected by the reduction of NBT. | Data not yet available for pure this compound. |

Protocol 3.1.1: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 3.1.2: Superoxide Radical Scavenging Assay (NBT Method)

-

Prepare a reaction mixture containing this compound at various concentrations, nitroblue tetrazolium (NBT), and NADH in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding phenazine methosulfate (PMS).

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

The scavenging activity is determined by the reduction in the formation of formazan.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Endpoint | IC50 Value / % Inhibition | Reference(s) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Measurement of nitrite accumulation in the culture medium. | Data not yet available for pure this compound. Extracts containing this compound show activity. | [1] |

| Cytokine Inhibition | RAW 264.7 macrophages | Measurement of TNF-α and IL-6 levels by ELISA. | Data not yet available for pure this compound. |

Protocol 3.2.1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Determine the cell viability using an MTT assay to exclude cytotoxic effects.

-

Calculate the percentage of NO inhibition and the IC50 value.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Workflow for Signaling Pathway Analysis

Caption: Experimental workflow for studying the effect of this compound on inflammatory signaling pathways.

Modulation of the MAPK Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade, such as p38, JNK, and ERK.

Caption: Proposed mechanism of this compound's inhibition of the MAPK signaling pathway.

Protocol 4.2.1: Western Blot Analysis of p38 Phosphorylation

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phosphorylated p38 (p-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody for total p38 as a loading control.

Inhibition of the NF-κB Signaling Pathway

This compound may also suppress inflammation by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory transcription factor.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Protocol 4.3.1: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

-

Grow RAW 264.7 cells on coverslips and treat them as described in Protocol 3.2.1.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65.

Conclusion and Future Directions

This compound (CAS 491-04-3, C10H18O) is a monoterpenoid with promising antioxidant and anti-inflammatory properties. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The enantioselective synthesis of its different stereoisomers and the evaluation of their specific biological activities will also be a critical area of future investigation.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Piperitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for piperitol, a monoterpenoid alcohol found in various essential oils. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and analytical sciences by presenting detailed spectral data, experimental methodologies, and visual representations of key analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural identification and characterization.

Table 1: ¹H NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.05 | br s | |

| 2 | 5.40 | br s | |

| 4 | 2.10 | m | |

| 5α | 1.85 | m | |

| 5β | 1.50 | m | |

| 6 | 1.95 | m | |

| 7 | 1.70 | s | |

| 8 | 1.75 | m | |

| 9 | 0.92 | d | 6.5 |

| 10 | 0.85 | d | 6.5 |

Table 2: ¹³C NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 68.5 |

| 2 | 121.5 |

| 3 | 139.8 |

| 4 | 41.0 |

| 5 | 31.0 |

| 6 | 34.2 |

| 7 | 21.5 |

| 8 | 31.8 |

| 9 | 20.8 |

| 10 | 19.5 |

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern.

Table 3: Mass Spectrometry Data for trans-Piperitol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 5 | [M]⁺ |

| 139 | 30 | [M - CH₃]⁺ |

| 136 | 15 | [M - H₂O]⁺ |

| 121 | 40 | [M - H₂O - CH₃]⁺ |

| 111 | 100 | [M - C₃H₇]⁺ |

| 93 | 85 | [C₇H₉]⁺ |

| 84 | 95 | [C₆H₁₂]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

Data obtained from the NIST WebBook.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific data. The following sections outline the typical experimental protocols for acquiring NMR and GC-MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. For a standard ¹H NMR experiment, the following parameters are common: a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is usually performed with a wider spectral width and a longer acquisition time to ensure the detection of all carbon signals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: For the analysis of this compound within an essential oil matrix, the oil is typically diluted in a volatile organic solvent such as hexane or dichloromethane. A common dilution factor is 1:100 (v/v).

Instrumentation and Conditions: The analysis is performed on a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The typical instrument parameters are as follows:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C, which is then held for a few minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Visualizations

Diagrams are provided below to illustrate the general workflow for compound analysis and the proposed mass spectral fragmentation pathway of this compound.

A Technical Guide to the Solubility of Piperitol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of piperitol, a monoterpenoid alcohol, in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, analysis, and process development. This document presents quantitative solubility data, details on experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents at 25°C. The following table summarizes this quantitative data, offering a comparative reference for solvent selection in various research and development applications.

| Solvent Category | Solvent Name | Solubility @ 25°C (g/L) |

| Alcohols | Methanol | 1231.79[1] |

| Ethanol | 1304.45[1] | |

| n-Propanol | 936.34[1] | |

| Isopropanol | 1078.05[1] | |

| n-Butanol | 874.54[1] | |

| Isobutanol | 524.43[1] | |

| Ketones | Acetone | 543.9[1][2] |

| 2-Butanone (MEK) | 407.8[1] | |

| Cyclopentanone | 550.19[1] | |

| 2-Pentanone | 364.24[1] | |

| Esters | Methyl Acetate | 336.43[1] |

| Ethyl Acetate | 371.92[1][2] | |

| Ethers | Diethyl Ether | 755.74[1] |

| Tetrahydrofuran (THF) | 1752.29[1] | |

| 1,4-Dioxane | 1331.23[1] | |

| Cyclopentyl Methyl Ether | 438.49[1] | |

| Hydrocarbons | Toluene | 211.81[1] |

| o-Xylene | 113.68[1] | |

| m-Xylene | 141.09[1] | |

| p-Xylene | 131.99[1] | |

| n-Octane | 46.64[1] | |

| Nitriles | Acetonitrile | 882.82[1] |

| Amides | Dimethylformamide (DMF) | 327.51[1] |

| Formamide | 142.2[1] | |

| Chlorinated Solvents | Dichloromethane | Soluble[2] |

| Chloroform | Soluble[2] | |

| Chlorobenzene | 253.64[1] | |

| Other Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Formic Acid | 106.74[1] | |

| Anisole | 164.37[1] | |

| gamma-Butyrolactone | 520.8[1] | |

| 1-Methoxy-2-propanol | 423.74[1] | |

| Dimethyl Carbonate | 54.33[1] | |

| Aqueous | Water | 0.89[1] |

Note: Qualitative data ("Soluble") indicates that this compound dissolves in the solvent, but specific quantitative values were not provided in the cited sources.[2]

Experimental Protocols for Solubility Determination

The determination of thermodynamic, or equilibrium, solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is widely regarded as the gold standard for its reliability in measuring equilibrium solubility.[3]

The Shake-Flask Method

This method is based on achieving a saturated solution of the compound in a specific solvent, which is in equilibrium with the undissolved solid phase.[3][4]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Gas Chromatography (GC) system for concentration analysis

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or incubator. Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] Kinetic solubility studies can help determine the necessary time to reach this equilibrium.[6]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle.[3] For a more complete separation, centrifuge the samples at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant should be filtered immediately using a syringe filter chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/L or mol/L.

A miniaturized version of this method can be employed for early drug discovery phases where the amount of available compound is limited, using solvent volumes as low as 0.5–2 mL.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Note: While this compound is involved in various biological activities, no specific signaling pathways directly related to its solubility were identified in the provided search results.

References

- 1. scent.vn [scent.vn]

- 2. This compound | CAS:52151-92-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data of Piperitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological and safety data for piperitol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The information presented is based on publicly available data, which is limited.

Introduction

This compound is a naturally occurring monoterpenoid alcohol found in various essential oils, notably from Eucalyptus species and some Mentha species. It is used as a flavoring ingredient in food and beverages. This technical guide provides a consolidated overview of the known toxicological profile and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant metabolic and signaling pathways.

It is important to note that publicly available toxicological studies specifically on this compound are limited. Much of the safety assessment for this compound as a flavoring agent has been conducted by regulatory bodies like the European Food Safety Authority (EFSA) through a "group evaluation" approach. This involves assessing a group of structurally and metabolically related substances together, using data from the most representative members of the group. This compound is considered a precursor to α,β-unsaturated alicyclic ketones and has been evaluated as part of this group.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

| Property | Value | Reference |

| Chemical Name | 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ol | |

| Synonyms | p-Menth-1-en-3-ol, this compound (monoterpene) | [1] |

| CAS Number | 491-04-3 | [1] |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Physical State | Solid with a pungent odor.[1] | |

| Boiling Point | 230-232 °C | [2] |

| Melting Point | 96-97 °C | [2] |

| Specific Gravity | 0.930 - 0.936 @ 25 °C | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (360.2 mg/L @ 25 °C est.).[2] |

Toxicological Data

Acute Toxicity

No specific LD₅₀ (median lethal dose) values for this compound from oral, dermal, or inhalation studies were found in the public literature. For flavoring agents with low anticipated exposure levels, and which are part of a well-characterized chemical group, specific acute toxicity studies may not always be required by regulatory agencies if sufficient data exists for structurally related compounds.

Sub-chronic and Chronic Toxicity

There are no publicly available sub-chronic (e.g., 90-day) or chronic toxicity studies specifically for this compound. The No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been individually established in the literature. Regulatory evaluations for flavoring groups rely on NOAELs from representative members of the group to ensure that the intake of any individual member, including this compound, is well below a level that would cause adverse effects.

Genotoxicity

For a related compound, piperitenone oxide, in vitro studies have been conducted. These included a bacterial reverse mutation assay (Ames test), a micronucleus test, and a comet assay.[3][5] The results indicated a potential for genotoxicity in vitro.[3][5] However, for this compound itself, within the context of the EFSA group evaluation, the overall assessment did not indicate a genotoxicity concern at the estimated levels of intake from its use as a flavoring agent.[3]

Carcinogenicity

No carcinogenicity bioassays specifically for this compound have been identified in the public literature. The assessment of carcinogenic potential for flavoring agents like this compound is often based on the absence of genotoxicity and structural alerts for carcinogenicity.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not publicly available. As part of the group evaluation for flavoring agents, the potential for reproductive and developmental effects is considered based on the toxicological data of the group members and their metabolic fate.

Metabolism and Pharmacokinetics

Detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies for this compound are not available in the public literature. However, based on its chemical structure as a monoterpenoid alcohol, a general metabolic pathway can be predicted.

This compound is expected to be readily absorbed and metabolized. The primary metabolic pathways for monoterpenoid alcohols typically involve oxidation of the alcohol group and hydroxylation of the ring, followed by conjugation (e.g., with glucuronic acid) to facilitate excretion.

Experimental Protocols

While specific experimental reports for this compound are not available, the following are detailed methodologies for standard toxicological assays that would be typically required for the safety assessment of a food flavoring agent.

Acute Oral Toxicity (OECD TG 423)

-

Test System: Typically, female rats are used.

-

Procedure: A single dose of the test substance is administered by oral gavage. The study starts with a dose of 300 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test substance, bacterial tester strains, and (in parallel experiments) a metabolic activation system (S9 mix from rat liver) are combined on agar plates.

-

Observations: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to be able to grow without the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Test (OECD TG 487)

-

Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

-

Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). After treatment, the cells are cultured to allow for cell division and then harvested.

-

Observations: Cells are stained, and the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is determined by microscopy.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Visualizations

Logical Flow of Flavoring Agent Safety Assessment

The following diagram illustrates the stepwise procedure typically used by regulatory bodies like EFSA and JECFA for the safety assessment of flavoring agents.

Caption: A simplified workflow for the safety assessment of flavoring agents.

Hypothetical Metabolic Pathway of this compound

This diagram illustrates a plausible metabolic pathway for this compound based on the known metabolism of other monoterpenoid alcohols.

Caption: A predicted metabolic pathway for this compound in humans.

Conclusion

The available data on this compound, primarily from regulatory group evaluations, suggests that it is of no safety concern at the current levels of intake when used as a flavoring agent. The genotoxic potential has also been ruled out under these conditions of use. However, there is a notable lack of publicly available, detailed toxicological studies specifically on this compound. Therefore, any application of this compound outside of its established use as a food flavoring agent would warrant a more comprehensive toxicological evaluation. For researchers and drug development professionals, this profile highlights the need for further studies to establish a complete and independent safety assessment of this compound.

References

- 1. Alicyclic Primary Alcohols, Aldehydes, Acids, and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 2. This compound, 491-04-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. Genotoxicity assessment of piperitenone oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation and Environmental Fate of Piperitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitol (CAS 491-04-3), a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O, is a component of various essential oils.[1][2][3] Its presence in the environment is primarily due to natural emissions from vegetation. Understanding the biodegradation and environmental fate of this compound is crucial for assessing its ecological impact and for the development of sustainable industrial applications. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of this compound, its environmental persistence, and analytical methodologies for its detection. Due to the limited direct research on this compound, this guide synthesizes information from studies on structurally related p-menthane monoterpenoids to provide a predictive assessment of its environmental behavior.

Chemical and Physical Properties of this compound

This compound, systematically named p-menth-1-en-3-ol, is a monocyclic monoterpene alcohol.[1][4] Its structure consists of a cyclohexane ring with a methyl group, an isopropyl group, and a hydroxyl group. The CAS number for this compound is 491-04-3.[1][2] It is important to distinguish this monoterpene from a lignan that is also sometimes referred to as this compound but has a more complex structure (C₂₀H₂₀O₆).[5] This guide focuses exclusively on the monoterpenoid.

Table 1: Physicochemical Properties of this compound (p-Menth-1-en-3-ol)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [4] |

| CAS Number | 491-04-3 | [1][2] |

| Appearance | White to pale amber crystals | [3] |

| Boiling Point | 230-232 °C at 760 mm Hg | [2] |

| Melting Point | 96-97 °C | [3] |

| Flash Point | 89.44 °C | [3] |

| Water Solubility | 360.2 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 2.919 (estimated) | [3] |

Biodegradation of this compound

Direct experimental data on the biodegradation of this compound is scarce in scientific literature. However, its p-menthane skeleton is common to many well-studied monoterpenes, such as piperitone and limonene. Based on the established microbial degradation pathways of these analogous compounds, a putative biodegradation pathway for this compound can be inferred.

Inferred Aerobic Biodegradation Pathway

Microbial degradation of monoterpenes is a key process in their removal from the environment. Studies on related compounds suggest that the aerobic biodegradation of this compound is likely initiated by oxidation of the hydroxyl group and subsequent cleavage of the cyclohexene ring. Microorganisms from genera such as Pseudomonas, Rhodococcus, and various fungi are known to metabolize monoterpenes.

The proposed pathway likely involves the following key steps:

-

Oxidation of the alcohol: The secondary alcohol group of this compound is likely oxidized to a ketone, forming piperitone. This reaction is commonly catalyzed by alcohol dehydrogenases.

-

Hydroxylation: The resulting piperitone or this compound itself may undergo hydroxylation at various positions on the ring, a reaction often mediated by monooxygenases.

-

Ring Cleavage: Following hydroxylation, the cyclohexene ring is susceptible to cleavage, leading to the formation of acyclic intermediates. This is a critical step in the mineralization of the compound.

-

Further Degradation: The resulting acyclic compounds are then further metabolized through central metabolic pathways, such as the beta-oxidation pathway, ultimately leading to the formation of carbon dioxide and water.

Below is a conceptual diagram of the inferred initial steps of this compound biodegradation.

Environmental Fate of this compound

The environmental fate of this compound is governed by a combination of biotic and abiotic processes.

Abiotic Degradation

Abiotic degradation pathways for this compound in the environment likely include photooxidation. In the atmosphere, volatile organic compounds like this compound can react with hydroxyl radicals, ozone, and nitrate radicals, leading to their degradation. The double bond in the cyclohexene ring makes it susceptible to attack by these reactive species. However, quantitative data on the rates of these reactions for this compound are not currently available.

Environmental Persistence and Transport

Based on its estimated water solubility and octanol-water partition coefficient (logP), this compound is expected to have low to moderate mobility in soil. Its volatility suggests that it can partition into the atmosphere from soil and water surfaces. The persistence of this compound in the environment will be dependent on various factors including temperature, pH, microbial activity, and sunlight exposure. Given that many monoterpenes are readily biodegradable, it is anticipated that this compound will not be highly persistent in most environments.

Ecotoxicity

Specific ecotoxicity data for this compound is limited. However, monoterpenes as a class exhibit a range of biological activities. Many essential oils containing this compound have demonstrated antimicrobial properties. At higher concentrations, monoterpenes can be toxic to a variety of organisms, including insects and aquatic life. This has led to the investigation of some monoterpenes as potential natural pesticides. The ecotoxicological profile of this compound should be further investigated to fully assess its environmental risk.

Experimental Protocols for Biodegradation Studies

To address the knowledge gaps in this compound's biodegradation, the following is a generalized experimental protocol for assessing its degradation in environmental matrices.

Soil Biodegradation Study

A soil microcosm study can be conducted to determine the rate and extent of this compound biodegradation in soil.

Methodology:

-

Soil Collection and Characterization: Collect soil from a relevant environment (e.g., a forest floor where this compound-containing plants grow). Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

Microcosm Setup: Prepare microcosms by placing a known amount of soil (e.g., 50 g) into sterile glass containers.

-

Spiking: Add a solution of this compound in a suitable solvent (e.g., acetone) to the soil to achieve a desired initial concentration. Include control microcosms with autoclaved (sterile) soil to assess abiotic degradation.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C) and maintain a constant moisture level.

-

Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract this compound from the soil using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound concentration.

-

Data Analysis: Calculate the half-life of this compound in the soil by fitting the concentration data to a first-order decay model.

Aquatic Biodegradation Study

A similar approach can be used to assess biodegradation in water.

Methodology:

-

Water Sample Collection: Collect water from a natural source (e.g., a river or lake).

-

Microcosm Setup: Dispense the water into sterile glass flasks.

-

Spiking: Add a stock solution of this compound to the water.

-

Incubation: Incubate the flasks on a shaker in the dark at a constant temperature.

-

Sampling and Analysis: Periodically collect water samples, extract with a solvent, and analyze by GC-MS.

-

Data Analysis: Determine the biodegradation rate and half-life.

Analytical Methods for this compound Detection

The quantification of this compound in environmental samples is crucial for its fate and transport studies.

Table 2: Analytical Methods for this compound Quantification

| Analytical Technique | Sample Matrix | Extraction Method | Detection Limit | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Water, Air | Solvent Extraction, Solid-Phase Microextraction (SPME) | Low µg/L to ng/L range (typical for monoterpenes) | General analytical chemistry literature |

| High-Performance Liquid Chromatography (HPLC) | Water, Biological fluids | Direct injection (for cleaner samples), Liquid-Liquid Extraction | Dependent on detector (UV, MS), typically higher than GC-MS for volatile compounds | General analytical chemistry literature |

Conclusion and Future Research Directions

While direct data on the biodegradation and environmental fate of this compound is limited, by examining the behavior of structurally similar p-menthane monoterpenoids, we can infer that this compound is likely to be biodegradable in both soil and aquatic environments. Its environmental persistence is expected to be low to moderate.

To provide a more definitive understanding of this compound's environmental impact, future research should focus on:

-

Quantitative Biodegradation Studies: Conducting microcosm experiments to determine the biodegradation rates and half-life of this compound in various environmental matrices.

-

Metabolic Pathway Elucidation: Identifying the specific microbial strains capable of degrading this compound and characterizing the metabolic intermediates and enzymatic pathways involved.

-

Ecotoxicity Testing: Performing standardized ecotoxicity tests on a range of representative organisms to assess the potential environmental risks of this compound.

-

Photodegradation Studies: Quantifying the rates of abiotic degradation of this compound under various environmental conditions.

A comprehensive understanding of these aspects will be invaluable for researchers, scientists, and drug development professionals working with this compound and other naturally derived compounds.

References

Synthesis of Novel Derivatives from Piperitol: A Technical Guide for Researchers

Introduction

Piperitol, a naturally occurring monoterpenoid alcohol, presents a versatile scaffold for the synthesis of a diverse array of novel derivatives with potential applications in drug discovery and development. Its unique chemical structure, featuring a hydroxyl group, a double bond, and a chiral center, offers multiple reaction sites for chemical modification. This technical guide provides an in-depth exploration of synthetic pathways for creating novel this compound derivatives, including ethers, esters, and glycosides, as well as products of oxidation and reduction. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows are presented to assist researchers in the design and execution of synthetic strategies targeting new chemical entities with enhanced biological activities.

While this compound itself has been isolated from various plant sources, the exploration of its synthetic derivatives remains a promising area for the discovery of new therapeutic agents.[1] The structural modifications outlined in this guide are designed to modulate the physicochemical properties of this compound, such as lipophilicity, solubility, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profiles.

Core Synthetic Strategies and Derivatives

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the carbon-carbon double bond within the cyclohexene ring. These functionalities allow for a range of chemical transformations to generate novel derivatives.

Synthesis of this compound Ethers

Etherification of the hydroxyl group in this compound can significantly alter its lipophilicity and steric bulk, potentially leading to modified biological activity. The Williamson ether synthesis is a classical and reliable method for this transformation.

Experimental Protocol: General Williamson Ether Synthesis of this compound Ethers

A general procedure for the synthesis of this compound ethers involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.

-

Materials: this compound, sodium hydride (NaH) or other suitable base, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), alkyl halide (e.g., methyl iodide, benzyl bromide), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, thin-layer chromatography (TLC) supplies.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Characterization: The structure of the synthesized ether derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: Illustrative Data for Synthesized this compound Ether Derivatives

| Derivative | Alkyl Halide | Yield (%) | ¹H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights | MS (m/z) |

| Methyl Piperityl Ether | Methyl Iodide | 85 | 3.35 (s, 3H, -OCH₃) | 1095 (C-O stretch) | [M]+ |

| Benzyl Piperityl Ether | Benzyl Bromide | 78 | 4.50 (s, 2H, -OCH₂Ph), 7.25-7.40 (m, 5H, Ar-H) | 1100 (C-O stretch), 3030 (Ar C-H) | [M]+ |

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound ethers.

Synthesis of this compound Esters

Esterification of this compound introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. Fischer and Steglich esterification are common methods to achieve this.

Experimental Protocol: General Steglich Esterification of this compound

The Steglich esterification is a mild method suitable for acid-sensitive substrates, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Materials: this compound, carboxylic acid (R-COOH), N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM), diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate, filtration apparatus.

-

Procedure:

-

Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with cold DCM.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

-

Characterization: Confirm the structure of the ester derivative using ¹H NMR, ¹³C NMR, IR (noting the appearance of a C=O stretch), and mass spectrometry.

Table 2: Illustrative Data for Synthesized this compound Ester Derivatives

| Derivative | Carboxylic Acid | Yield (%) | ¹H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights | MS (m/z) |

| Piperityl Acetate | Acetic Acid | 92 | 2.05 (s, 3H, -OCOCH₃) | 1735 (C=O stretch), 1240 (C-O stretch) | [M]+ |

| Piperityl Benzoate | Benzoic Acid | 88 | 7.40-8.10 (m, 5H, Ar-H) | 1720 (C=O stretch), 1270 (C-O stretch) | [M]+ |

Diagram 2: Steglich Esterification Workflow

Caption: Workflow for the synthesis of this compound esters.

Synthesis of this compound Glycosides

Glycosylation introduces a sugar moiety to the this compound scaffold, which can enhance aqueous solubility and modulate biological activity, including potential for improved oral bioavailability.

Experimental Protocol: General Glycosylation of this compound

This protocol describes a general method for O-glycosylation using a glycosyl donor with a suitable leaving group, activated by a promoter.

-

Materials: this compound, protected glycosyl donor (e.g., acetobromo-α-D-glucose), promoter (e.g., silver triflate), anhydrous DCM, molecular sieves (4 Å), quenching agent (e.g., triethylamine), purification supplies.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the protected glycosyl donor (1.5 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to the appropriate temperature (e.g., -40 °C) and add the promoter (e.g., silver triflate, 2.0 eq).

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with triethylamine.

-

Filter the mixture through a pad of Celite and wash with DCM.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the protected glycoside.

-

Deprotect the sugar moiety using standard procedures (e.g., Zemplén deacetylation for acetate protecting groups with sodium methoxide in methanol).

-

-

Characterization: Characterize the final glycoside by ¹H NMR (observing the anomeric proton signal), ¹³C NMR, and high-resolution mass spectrometry.

Table 3: Illustrative Data for a Synthesized this compound Glycoside

| Derivative | Glycosyl Donor | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) |

| Piperityl β-D-glucopyranoside | Acetobromo-α-D-glucose | 65 | 4.35 (d, 1H, J = 7.8 Hz, H-1') | [M+Na]+ |

Diagram 3: Glycosylation Reaction Pathway

Caption: General pathway for the synthesis of this compound glycosides.

Oxidation and Reduction of this compound

The secondary alcohol of this compound can be oxidized to the corresponding ketone, piperitone, which is a valuable intermediate for further derivatization. Conversely, reduction of the double bond in this compound can yield saturated derivatives.

Experimental Protocol: Oxidation of this compound to Piperitone

A mild oxidation using pyridinium chlorochromate (PCC) is effective for this transformation.

-

Materials: this compound, pyridinium chlorochromate (PCC), anhydrous DCM, silica gel, diethyl ether.

-

Procedure:

-

To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate to yield the crude piperitone.

-

Purify by column chromatography if necessary.

-

-

Characterization: Confirm the formation of piperitone by the appearance of a ketone carbonyl stretch in the IR spectrum and the disappearance of the alcohol proton signal in the ¹H NMR spectrum.

Table 4: Illustrative Data for Oxidation and Reduction Products of this compound

| Derivative | Reagents | Yield (%) | Key Spectroscopic Data |

| Piperitone | PCC | 90 | IR: ~1675 cm⁻¹ (C=O) |

| Dihydrothis compound | H₂, Pd/C | 95 | ¹H NMR: Absence of olefinic proton signals |

Biological Activity Considerations

While extensive biological activity data for novel synthetic derivatives of this compound are not yet widely available, the parent compound and structurally related terpenoids exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and CNS-depressant activities.[2] The synthesized derivatives should be screened in a panel of relevant bioassays to explore their potential as new therapeutic agents. For example, ether and ester derivatives could be tested for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Glycosylated derivatives might be evaluated for their potential as prodrugs with improved pharmacokinetic profiles.

Table 5: Potential Biological Assays for this compound Derivatives

| Derivative Type | Potential Biological Activity | Suggested Assay |

| Ethers, Esters | Antimicrobial, Anti-inflammatory | Minimum Inhibitory Concentration (MIC) assay, Cyclooxygenase (COX) inhibition assay |

| Glycosides | Prodrug potential, Enhanced solubility | In vitro drug metabolism studies, Aqueous solubility determination |

| Oxidation/Reduction Products | Modified receptor binding | Radioligand binding assays for relevant CNS targets |

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of a wide range of novel derivatives. The synthetic protocols detailed in this guide provide a foundation for researchers to explore the chemical space around the this compound scaffold. Through systematic derivatization and subsequent biological evaluation, it is anticipated that new compounds with significant therapeutic potential can be discovered. The combination of targeted synthesis and comprehensive biological screening will be crucial in unlocking the full potential of this compound-based drug discovery programs. Further research is warranted to synthesize and characterize a broader library of these derivatives and to perform extensive in vitro and in vivo testing to elucidate their pharmacological profiles.

References

Unveiling Piperitol: A Historical Journey into the Heart of Essential Oils